Xanthorrhizol-d3
Description
Properties
Molecular Formula |
C₁₅H₁₉D₃O |
|---|---|
Molecular Weight |
221.35 |
Synonyms |
(-)-Xanthorrhizol-d3; (-)-Xanthorrizol-d3; (R)-(-)-Xanthorrhizol-d3; (R)-(-)-Xanthorrizol-d3; (R)-5-(1,5-Dimethyl-4-hexenyl)-o-cresol-d3; (-)-5-(1,5-Dimethyl-4-hexenyl)-o-cresol-d3; 5-[(1R)-1,5-Dimethyl-4-hexenyl]-2-methyl-d3-phenol; (R)-5-(1,5-Dim |
Origin of Product |
United States |
Isolation, Biosynthesis, and Advanced Chemical Synthesis Strategies
Biosynthesis of Natural Xanthorrhizol (B41262)
The biosynthesis of terpenoids in plants is a complex process involving multiple pathways and enzymatic steps. Xanthorrhizol, as a sesquiterpenoid, originates from common isoprenoid precursors.
The fundamental building blocks of all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways: the mevalonic acid (MVA) pathway, which is typically active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. For sesquiterpenoids like xanthorrhizol, the precursors are generally supplied by the MVA pathway.
Three molecules of IPP are sequentially condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase. FPP is the universal precursor for all sesquiterpenes. The cyclization of the linear FPP molecule into the characteristic bisabolane (B3257923) scaffold is a critical step, catalyzed by a specific class of enzymes known as terpene synthases or cyclases. While the specific enzyme for xanthorrhizol biosynthesis has not been fully characterized, it is proposed to be a bisabolene (B7822174) synthase that facilitates the ionization of FPP followed by a cascade of cyclization and rearrangement reactions.
The proposed biosynthetic route to xanthorrhizol begins with the cyclization of FPP. The pyrophosphate group departs, generating a farnesyl cation. This cation undergoes an enzyme-mediated cyclization to form a bisabolyl cation. Subsequent deprotonation and aromatization steps, likely involving cytochrome P450 monooxygenases for hydroxylation and other modifying enzymes, lead to the final structure of xanthorrhizol. The formation of the phenolic hydroxyl group and the specific stereochemistry at the chiral center are key transformations in this pathway.
Precursor Pathways and Enzymatic Mechanisms
Chemical Synthesis of Xanthorrhizol and its Analogues
The demand for pure xanthorrhizol for research and the desire to create novel analogues have driven the development of numerous total synthesis methodologies. These routes provide a foundation for the targeted synthesis of isotopically labeled versions like Xanthorrhizol-d3.
A selection of notable total synthesis methodologies is summarized in the table below.
| Researcher/Group | Key Strategy/Starting Material | Overall Yield | Reference |
| Rane | Reformatsky reaction of 3-methoxy-4-methylacetophenone. | Not specified in detail, but described as a shorter, four-step synthesis of the methyl ether. | core.ac.uk |
| Meyers | Asymmetric synthesis using a chiral oxazoline (B21484) intermediate derived from crotonic acid. | 54% yield for the key oxazoline intermediate. | core.ac.uk |
| Fuganti | Benzanullation of a hexadienoic acid derivative to construct the aromatic ring. | Good yield reported for key steps. | core.ac.uk |
| Du et al. | Claisen-Johnson rearrangement as the key step, starting from 3-methoxy-4-methyl-phenoacetone. | 48% (6 steps) | nih.govresearchgate.net |
| Majewski et al. | One-pot decyanation and demethylation, starting with C-alkylation of 3-methoxy-4-methyl-benzylcyanide. | 90% (3 steps) | researchgate.net |
| Gu, Liu, et al. | Cobalt-catalyzed Negishi C(sp³)–C(sp²) cross-coupling of a racemic α-bromo ester with an arylzinc bromide. | 91% yield and 92% ee for the key precursor. | acs.org |
This table is not exhaustive but represents a range of synthetic approaches.
The synthesis of this compound, where three hydrogen atoms are replaced by deuterium (B1214612), typically involves the introduction of a deuterated methyl group (–CD₃). A common and logical position for this label is the methoxy (B1213986) group on the aromatic ring, creating a methoxy-d3 analogue. This requires adapting an established synthesis to incorporate a deuterated building block or reagent.
The synthesis of this compound can be achieved by modifying existing total synthesis routes. A practical approach involves the preparation of a key intermediate containing a deuterated methyl group.
A plausible synthetic route could adapt the synthesis by Rane or Du et al., which both utilize a methoxy-substituted aromatic precursor. core.ac.uknih.govresearchgate.net The strategy would be as follows:
Preparation of a Deuterated Precursor : The synthesis would begin with a commercially available or synthesized phenol (B47542), such as 3-hydroxy-4-methylacetophenone.
O-Demethylation (if necessary) : If starting from a methoxylated compound, the methyl ether would first be cleaved to reveal the free phenol.
Deuteromethylation : The crucial step is the O-alkylation of the phenolic hydroxyl group using a deuterated methylating agent. The most common reagent for this purpose is deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) in the presence of a suitable base like potassium carbonate (K₂CO₃). This reaction regioselectively installs the –OCD₃ group onto the aromatic ring.
Completion of Synthesis : The resulting deuterated intermediate, 3-(methoxy-d3)-4-methylacetophenone, would then be carried forward through the remaining steps of an established total synthesis, such as the Claisen-Johnson rearrangement or Reformatsky reaction, to yield the final this compound product. core.ac.uknih.gov
Another potential method for deuterium incorporation is through reductive decyanation using a deuterium source. For example, in a synthesis pathway involving a nitrile intermediate, the decyanation step could be performed in the presence of a deuterium donor, such as deuterated tert-butanol (B103910) (t-BuOD), which has been shown to result in high levels of deuterium incorporation. beilstein-journals.org Similarly, molybdenum-mediated reductive deuteration using deuterium oxide (D₂O) as the deuterium source offers a practical method for selectively deuterating aromatic rings, which could be adapted for specific synthetic intermediates. rsc.org
The choice of strategy depends on the availability of starting materials and the desired position of the deuterium label. For a methoxy-d3 label, the use of a deuterated alkylating agent on a phenolic precursor is the most direct and regioselective approach.
Targeted Deuteration Strategies for this compound
Considerations for Isotopic Purity and Yield in Deuterated Syntheses
Isotopic Purity:
Achieving high isotopic purity, meaning the vast majority of the labeled molecules contain the desired number of deuterium atoms at the specified positions, is paramount. The presence of unlabeled (d0) or under-labeled (d1, d2) species can complicate analytical applications and diminish the utility of the isotopically labeled standard. Key factors influencing isotopic purity include:
Choice of Deuterating Agent and Reaction Type: The selection of the deuterium source is critical. For introducing a -CD3 group, deuterated methylating agents are required. Alternatively, if deuterium is to be introduced at other positions, methods like catalytic hydrogen isotope exchange (HIE) using deuterium gas (D2) or acid/base-catalyzed exchange with heavy water (D2O) are common. The efficiency and specificity of these reagents directly impact the level of deuterium incorporation. For instance, in reactions involving reductive decyanation, the use of a deuterated proton donor, such as t-BuOD, has been shown to achieve high deuterium incorporation in related systems.
Reaction Conditions: Temperature, pressure, and reaction time must be meticulously optimized. In HIE reactions, prolonged reaction times or harsh conditions can lead to over-deuteration at unintended positions or back-exchange with residual protons, thereby reducing isotopic purity. nih.gov Conversely, incomplete reactions will result in under-deuteration.
Minimizing Proton Contamination: The presence of residual protic solvents or atmospheric moisture can significantly compromise isotopic purity by competing with the deuterated reagent. Therefore, syntheses must be conducted under strictly anhydrous and inert conditions. The isotopic enrichment of the starting deuterated reagents themselves is also a critical factor. synmr.in
Chemical Yield:
Maximizing the chemical yield of this compound is equally important, especially considering the often high cost of deuterated starting materials. resolvemass.ca Strategies to enhance yield are intertwined with those for ensuring purity:
Purification Methods: The purification process must effectively separate this compound from any unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. Chromatographic techniques are typically employed for this purpose. The efficiency of the purification directly impacts the final isolated yield and purity.
Catalyst Selection: In catalytic deuteration reactions, the choice of catalyst can influence both the rate of reaction and the propensity for side reactions. Careful selection can lead to cleaner reactions and consequently higher yields of the desired isotopologue.
A hypothetical synthetic approach for this compound could involve the late-stage introduction of a deuterated methyl group. The challenges and considerations for such a synthesis are summarized in the table below.
| Consideration | Key Factors and Potential Challenges |
| Isotopic Purity | - Deuterium Source: Purity of the deuterated methylating agent. - Reaction Control: Prevention of under-methylation or side reactions leading to multiple deuterated species. - Proton Contamination: Strict exclusion of moisture and protic solvents to avoid H/D exchange. synmr.in |
| Chemical Yield | - Reaction Efficiency: Optimization of coupling conditions to maximize the formation of the C-C bond with the deuterated methyl group. - Substrate Stability: Ensuring the integrity of the Xanthorrhizol scaffold under the reaction conditions. - Purification Loss: Minimizing loss of product during chromatographic separation from impurities. azom.com |
| Analytical Verification | - Mass Spectrometry: To confirm the mass shift corresponding to the incorporation of three deuterium atoms. - NMR Spectroscopy: To verify the location of the deuterium labels and assess the degree of deuteration by observing the disappearance or change in multiplicity of proton signals. |
Ultimately, the successful synthesis of this compound with high isotopic purity and in good yield hinges on a carefully designed synthetic route and rigorous control over reaction and purification conditions.
Advanced Analytical Methodologies for Xanthorrhizol D3 Characterization and Quantification
Spectroscopic Characterization Techniques for Deuterated Compounds
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of deuterated compounds like Xanthorrhizol-d3. These techniques provide detailed information on the molecular structure, the specific location of the deuterium (B1214612) labels, and the isotopic composition of the standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the precise location of deuterium atoms within a molecule. While proton (¹H) NMR is standard for organic structure elucidation, deuterium (²H or D) NMR provides direct evidence of deuteration. wikipedia.org
The process of confirming the deuterium position in this compound involves a comparative analysis of the ¹H NMR and ²H NMR spectra.
¹H NMR Spectrum: In the ¹H NMR spectrum of a successfully synthesized this compound, the signal corresponding to the proton that has been replaced by deuterium will disappear or show a significantly reduced integration value. The chemical shifts of the remaining protons are generally very similar to the unlabeled xanthorrhizol (B41262), with only minor isotopic shift effects.
²H NMR Spectrum: The ²H NMR spectrum provides complementary and definitive proof. sigmaaldrich.com It will display a signal at a chemical shift almost identical to the absent proton signal in the ¹H spectrum, confirming the location of the deuterium label. wikipedia.orgsigmaaldrich.com Because the natural abundance of deuterium is very low (about 0.016%), a strong peak in the ²H NMR spectrum is clear evidence of successful isotopic enrichment. wikipedia.org
This dual-spectroscopy approach ensures that the deuterium label is in the intended position, which is crucial for its function as an internal standard, as the label must be in a position that is not susceptible to chemical exchange.
Mass Spectrometry (MS) for Isotopic Purity Assessment and Molecular Weight Determination
Mass Spectrometry (MS) is a fundamental technique for characterizing isotopically labeled compounds. It serves two primary purposes for this compound: confirming its molecular weight and assessing its isotopic purity. saspublishers.com
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the mass of this compound with high accuracy, confirming the incorporation of three deuterium atoms. Unlabeled xanthorrhizol has a molecular weight of approximately 218.1671 g/mol . saspublishers.com this compound would be expected to have a molecular weight higher by the mass of three deuterons minus three protons. MS analysis would show a molecular ion peak [M-H]⁻ at m/z 217.1 for unlabeled xanthorrhizol and an equivalent peak at approximately m/z 220.1 for this compound. saspublishers.comnih.gov
Isotopic Purity Assessment: Isotopic purity is a critical parameter for a labeled internal standard. nih.govwho.int MS is used to determine the percentage of the desired deuterated molecule (this compound) relative to the unlabeled analyte (d0) and other isotopic variants (e.g., d1, d2, d4). The presence of a significant amount of unlabeled analyte in the internal standard can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ). nih.goveuropa.eu The analysis involves examining the ion cluster of the molecular peak and quantifying the relative intensities of the different isotopic species. An acceptable isotopic purity is crucial for its use in regulated bioanalysis. nih.govwho.int
| Compound | Formula | Monoisotopic Mass (Da) | Expected [M-H]⁻ Ion (m/z) |
| Xanthorrhizol | C₁₅H₂₂O | 218.1671 | 217.1 |
| This compound | C₁₅H₁₉D₃O | 221.1859 | 220.2 |
This interactive table summarizes the expected mass spectrometric data for Xanthorrhizol and its d3-labeled counterpart.
Chromatographic Separation Methods for Detection and Quantification
Chromatographic techniques coupled with mass spectrometry are the methods of choice for the sensitive and selective quantification of analytes in complex mixtures. For Xanthorrhizol, both liquid and gas chromatography-based methods are employed, where this compound plays a vital role as an internal standard.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the quantification of xanthorrhizol in biological samples like plasma. nih.govresearchgate.net In these assays, this compound is the ideal internal standard. It co-elutes with the unlabeled xanthorrhizol but is distinguished by its different mass in the MS/MS detector.
The method typically involves:
Sample Preparation: A simple protein precipitation of the plasma sample, often with acetonitrile (B52724) that contains the internal standard (this compound). nih.gov
Chromatographic Separation: Reversed-phase chromatography is common, using a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). nih.govresearchgate.net
Detection: Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (xanthorrhizol) and the internal standard (this compound). For instance, a common transition for unlabeled xanthorrhizol in negative ion mode is the deprotonated molecule [M-H]⁻ at m/z 216.9 fragmenting to a product ion at m/z 132.8. nih.gov For this compound, the precursor ion would be monitored at approximately m/z 219.9, with the fragmentation pattern being carefully selected to ensure specificity.
| Parameter | Condition | Reference |
| Chromatography | ||
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Acetonitrile and 20mM Ammonium Acetate | nih.gov |
| Flow Rate | 0.2-1.0 mL/min | nih.govresearchgate.net |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.gov |
| Monitored Transition (Xanthorrhizol) | m/z 216.9 → 132.8 | nih.gov |
| Monitored Transition (this compound) | e.g., m/z 219.9 → 132.8 (or other specific fragment) |
This interactive table presents typical LC-MS/MS parameters for the analysis of Xanthorrhizol, for which this compound would serve as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing volatile or semi-volatile compounds like xanthorrhizol, often after derivatization, although its phenolic nature allows for direct analysis. analis.com.myusm.my GC-MS provides excellent chromatographic resolution and is highly effective for identifying and quantifying compounds in complex mixtures like essential oils. analis.com.myresearchgate.netnih.gov
In a GC-MS analysis:
Separation: A capillary column, such as an HP-5MS, is used to separate the components of the sample based on their boiling points and interactions with the stationary phase. researchgate.net
Detection: As components elute from the column, they enter the mass spectrometer, which is typically operated in scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis. usm.my In SIM mode, the instrument is set to detect specific mass-to-charge ratio ions characteristic of the analyte. When using this compound as an internal standard, it will have a retention time nearly identical to unlabeled xanthorrhizol but will be distinguished by its unique mass fragments. For example, the molecular ion of unlabeled xanthorrhizol is observed at m/z 218. analis.com.my The corresponding ion for this compound would be at m/z 221.
| Parameter | Condition | Reference |
| Chromatography | ||
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | researchgate.netmdpi.com |
| Carrier Gas | Helium | researchgate.net |
| Temperature Program | e.g., 70°C to 250°C | researchgate.net |
| Mass Spectrometry | ||
| Ionization Mode | Electron Impact (EI), 70 eV | researchgate.net |
| Monitored Ion (Xanthorrhizol) | m/z 218 | analis.com.my |
| Monitored Ion (this compound) | m/z 221 |
This interactive table outlines typical GC-MS parameters for the analysis of Xanthorrhizol.
Preclinical Pharmacokinetics and in Vitro Metabolic Studies of Xanthorrhizol D3
Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations in Preclinical Models
The journey of a drug through the body is described by its ADME properties. While awaiting direct experimental data for Xanthorrhizol-d3, the ADME characteristics of xanthorrhizol (B41262) serve as a critical baseline for prediction.
The capacity of a compound to be absorbed after oral administration is fundamentally linked to its permeability across the intestinal wall. Standard in vitro methodologies, such as the Caco-2 cell permeability assay, are employed to forecast this absorption. medtechbcn.comenamine.netevotec.com Computational analyses of xanthorrhizol's properties indicate that it possesses attributes that are conducive to its development as a therapeutic agent. hmdb.ca
The strategic substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), does not fundamentally alter the physicochemical characteristics that dictate a molecule's ability to passively diffuse across biological membranes, such as its lipophilicity (LogP) and topological polar surface area (TPSA). Consequently, it is anticipated that this compound will exhibit an in vitro permeability profile that is analogous to its non-deuterated parent compound. The lipophilic nature of xanthorrhizol suggests that its primary mode of transport across the intestinal epithelium is likely to be passive diffusion.
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight (g/mol) | 218.37 | Favorable for oral absorption |
| LogP (o/w) | 4.1 - 4.5 | High lipophilicity, good membrane permeability |
| TPSA (Ų) | 20.23 | Low polarity, supports good permeability |
| Caco-2 Permeability (logPapp) | > 0.90 (predicted high) | Suggests good intestinal absorption |
Data compiled from computational models.
Investigations into the distribution of xanthorrhizol within various tissues have been carried out in several animal models. Following its administration, xanthorrhizol has been identified in tissues such as the liver, muscle, and adipose tissue. nih.govjapsonline.com In a murine model of lung metastasis, xanthorrhizol was administered via intraperitoneal injection, and its therapeutic effects were noted in the lung tissue. nih.govresearchgate.netlifekey.com.au
Metabolic Fate and Biotransformation Pathways Elucidation
The metabolism of a compound is a critical determinant of its therapeutic duration and the generation of metabolites, which may be active or inactive.
While the metabolic pathways of xanthorrhizol have not been exhaustively detailed, as a phenolic sesquiterpenoid, it is presumed to undergo both Phase I and Phase II metabolic transformations. foodb.ca Phase I reactions would likely entail the oxidation of its aromatic ring and aliphatic side chain. Subsequently, Phase II metabolism would involve the conjugation of these newly hydroxylated metabolites with glucuronic acid or sulfate (B86663), thereby increasing their water solubility and facilitating their excretion.
The cytochrome P450 (CYP) enzyme family is a pivotal component of Phase I metabolism for a vast array of xenobiotics. nih.gov Research has shown that xanthorrhizol interacts with the cytochrome P450 system. nih.govjapsonline.com More specifically, xanthorrhizol has been demonstrated to inhibit the activity of CYP450 enzymes. nih.gov This inhibitory action strongly implies that these enzymes are involved in its metabolism. Furthermore, computational modeling studies have corroborated this, predicting that xanthorrhizol is a substrate for several CYP isoforms. japsonline.com
The biotransformation of this compound would likewise be orchestrated by the same suite of CYP enzymes. The introduction of deuterium is not expected to alter the specific enzymes responsible for its metabolism. The most profound impact of deuteration will be observed in the kinetic interactions between the compound and these enzymes.
The principal motivation behind the creation of deuterated compounds such as this compound is the enhancement of their metabolic stability. informaticsjournals.co.inscienceopen.com The covalent bond between a carbon and a deuterium atom (C-D) is inherently stronger than the corresponding carbon-hydrogen (C-H) bond. informaticsjournals.co.in A multitude of metabolic reactions, especially those catalyzed by CYP enzymes, have as their rate-determining step the cleavage of a C-H bond. scienceopen.comjuniperpublishers.com
By strategically substituting a hydrogen atom at a metabolically susceptible site with deuterium, the rate of this bond-breaking reaction can be decelerated. This is known as the kinetic isotope effect (KIE). scienceopen.com For this compound, if the site of deuteration corresponds to a primary point of metabolic attack by CYP enzymes, a discernible KIE is anticipated.
This effect would manifest as:
Increased Metabolic Stability: this compound would be broken down more slowly than its non-deuterated counterpart.
Reduced Clearance Rate: A more gradual metabolism would result in a lower rate of elimination from the body.
Increased Half-life and Exposure: As a result, the biological half-life (t½) and the total systemic exposure (Area Under the Curve, AUC) of this compound would likely be amplified in comparison to xanthorrhizol.
It is important to acknowledge the intricate nature of CYP-mediated metabolism, which means that the precise extent of the KIE can be challenging to forecast without direct experimental evidence. It can be modulated by the specific CYP isoform involved and the possibility of "metabolic switching," where the enzyme targets an alternative, non-deuterated site on the molecule. plos.org
| Parameter | Xanthorrhizol (Expected) | This compound (Predicted) | Rationale for Difference |
|---|---|---|---|
| Metabolic Stability | Moderate | Higher | Kinetic Isotope Effect slows metabolism |
| Clearance Rate | Higher | Lower | Slower metabolism leads to reduced clearance |
| Half-life (t½) | Shorter | Longer | Reduced clearance prolongs residence in the body |
| Systemic Exposure (AUC) | Lower | Higher | Slower clearance increases overall drug exposure |
This table presents a qualitative prediction based on the established principles of deuteration in medicinal chemistry.
Excretion Pathways and Metabolite Elimination Profiles
Primary Excretion Routes
Detailed studies on the precise urinary and fecal excretion ratios for Xanthorrhizol are limited. However, evidence suggests that both renal and biliary-fecal routes are involved. One study noted an elimination half-life of 4.44 ± 2.14 hours associated with urinary excretion, indicating that the kidneys play a role in clearing the compound or its metabolites. jst.go.jp Furthermore, components of Curcuma xanthorrhiza, the plant from which Xanthorrhizol is derived, have been shown to increase bile secretion. amazonaws.com This suggests that biliary excretion into the feces is also a likely and significant pathway for the elimination of Xanthorrhizol and its metabolic products.
Metabolic Transformation and Elimination
Prior to excretion, xenobiotics like Xanthorrhizol typically undergo metabolic modification to increase their water solubility. Phase II metabolic reactions, such as glucuronidation, are critical for the elimination of many phenolic compounds.
Glucuronidation: In vitro studies have investigated the interaction of Xanthorrhizol with UDP-glucuronosyltransferases (UGTs), a key family of enzymes in the glucuronidation pathway. Research indicates that Xanthorrhizol is a weak inhibitor of UGT1A1. jst.go.jpjapsonline.com While this particular study focused on inhibition, it highlights that the glucuronidation pathway is relevant to Xanthorrhizol's metabolism. It is highly probable that Xanthorrhizol itself is a substrate for UGT enzymes, leading to the formation of Xanthorrhizol-glucuronide. This conjugated metabolite would then be more readily excreted via urine or bile. japsonline.com
The table below summarizes the anticipated metabolite profile and their likely routes of elimination based on current understanding.
Table 1: Anticipated Metabolites and Excretion Pathways of this compound
| Metabolite | Metabolic Pathway | Anticipated Excretion Route | Supporting Evidence/Rationale |
|---|---|---|---|
| Unchanged this compound | Direct Elimination | Urine, Feces | A fraction of the parent compound may be excreted without metabolism. |
| This compound Glucuronide | Phase II Metabolism (Glucuronidation) | Urine, Bile (Feces) | Glucuronidation is a major pathway for phenolic compounds; Xanthorrhizol interacts with UGT enzymes. jst.go.jpjapsonline.com |
| This compound Sulfate | Phase II Metabolism (Sulfation) | Urine, Bile (Feces) | Sulfation is another common pathway for the metabolism of phenolic compounds. |
Pharmacokinetic Parameters
Quantitative data on the excretion of Xanthorrhizol is sparse. However, one study reported a key elimination parameter which is presented below. It is important to note that this data may not be solely representative of Xanthorrhizol, as the study analyzed an extract.
Table 2: Elimination Pharmacokinetics from a Preclinical Study
| Parameter | Value | Route | Source |
|---|---|---|---|
| Elimination Half-Life (t½) | 4.44 ± 2.14 h | Urinary Excretion | jst.go.jp |
Molecular and Cellular Mechanisms of Action Preclinical Focus
Intracellular Signaling Pathway Modulation
Xanthorrhizol (B41262) has been shown to exert its effects by intervening in critical signaling cascades that regulate cellular responses to inflammation and stress.
Nuclear Factor Kappa B (NF-κB) Pathway Regulation
The Nuclear Factor Kappa B (NF-κB) pathway is a crucial regulator of inflammation, and its dysregulation is implicated in various diseases, including cancer. Xanthorrhizol has been shown to suppress the NF-κB signaling pathway. nih.govjapsonline.com This inhibition is thought to be a key mechanism behind its anti-inflammatory effects. nih.gov In preclinical models, Xanthorrhizol has been observed to reduce the expression of NF-κB. japsonline.com For instance, in rats with periodontitis, treatment with Xanthorrhizol led to a decrease in the mRNA expression of NF-κB. japsonline.com Similarly, in mice with colitis, C. xanthorrhiza extract, which contains Xanthorrhizol, reduced the protein expression of NF-κB and a phosphorylated inhibitor of NF-κB (p-iκBα). japsonline.com
By inhibiting the NF-κB pathway, Xanthorrhizol can downregulate the expression of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as COX-2 and iNOS. nih.govresearchgate.net This suppression of NF-κB activation by cytokines is a key aspect of Xanthorrhizol's anti-inflammatory properties. researchgate.net Furthermore, in the context of cisplatin-induced toxicity, Xanthorrhizol has been shown to attenuate the DNA-binding activity of NF-κB, suggesting a protective effect. japsonline.comjapsonline.com The inhibition of the Akt/NF-κB signaling pathway is also inferred to be a mechanism through which Xanthorrhizol exerts its antiproliferative and antitumor activities. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions
The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that play a central role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Xanthorrhizol has been found to modulate the MAPK pathway in various preclinical models. nih.govjapsonline.com It can suppress the activation of key MAPK members, including ERK, JNK, and p38. nih.gov
In the context of skin carcinogenesis, Xanthorrhizol suppressed the persistent activation of ERK, JNK, and p38. nih.gov It also counteracted the effect of Raf-1, a kinase that can trigger ERK activation, in a mouse lung metastasis model. nih.gov Furthermore, Xanthorrhizol downregulated matrix metalloproteinase-9 (MMP-9) and COX-2, which are involved in the MAPK/ERK pathway. nih.gov In human gingival fibroblast-1 cells treated with lipopolysaccharide (LPS), Xanthorrhizol and C. xanthorrhiza extract regulated the MAPK pathway by decreasing the phosphorylation of ERK, JNK, and p38. japsonline.comjapsonline.com This suggests a potential benefit in conditions like periodontitis where MAPK-involved bone resorption occurs. japsonline.comjapsonline.com
Interestingly, the effect of Xanthorrhizol on the p38 MAPK pathway can be context-dependent. While in some cancer models it exerts pro-apoptotic effects, in combination with tamoxifen (B1202) in MCF-7 breast cancer cells, it may lead to an upregulation of the p38/MAPK signaling pathway that promotes tumor growth. nih.govresearchgate.net
Enzyme and Receptor Interactions
Xanthorrhizol's biological effects are also mediated through its direct interaction with and inhibition of specific enzymes and its involvement in receptor-mediated processes.
Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Inhibition
Cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory process, responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively. Xanthorrhizol has been identified as a potent inhibitor of both COX-2 and iNOS. nih.govjapsonline.comdrugbank.com It reduces the expression and activity of these enzymes, leading to a decrease in the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.govdrugbank.com
In lipopolysaccharide-activated mouse macrophage cells (RAW 264.7), Xanthorrhizol was shown to inhibit the production of PGE2 and NO by suppressing COX-2 and iNOS activity. nih.gov Similar inhibitory effects on COX-2 and iNOS expression were observed in activated primary cultured microglial cells. nih.govdrugbank.com This inhibition of COX-2 and iNOS is a direct consequence of the downregulation of the NF-κB pathway. nih.gov In silico studies have also suggested that Xanthorrhizol has a strong binding affinity for the COX-2 protein. aip.org
Caspase Activation and Apoptotic Cascade Involvement
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Xanthorrhizol has been shown to induce apoptosis in various cancer cell lines through the activation of the caspase cascade. researchgate.netnih.gov Caspases are a family of proteases that, once activated, execute the apoptotic process. frontiersin.org
Xanthorrhizol treatment has been found to lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. researchgate.net The activation of caspase-9 is often linked to the mitochondrial or intrinsic pathway of apoptosis. frontiersin.org This is supported by findings that Xanthorrhizol can disrupt the mitochondrial transmembrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.gov This release of cytochrome c is a key event that triggers the formation of the apoptosome and subsequent activation of caspase-9. frontiersin.org The activation of caspase-3 then leads to the cleavage of various cellular substrates, including poly-(ADP-ribose) polymerase (PARP), ultimately resulting in cell death. researchgate.netnih.gov
Cell Cycle Progression and Apoptosis Induction Mechanisms
Preclinical investigations into the molecular mechanisms of Xanthorrhizol have revealed significant effects on the regulation of cell cycle progression and the induction of apoptosis, primarily in cancer cell models. Although these studies have been conducted on the parent compound, Xanthorrhizol, the findings provide the foundational framework for understanding the potential cytotoxic mechanisms of its deuterated analogue, Xanthorrhizol-d3. The compound has been shown to induce cell cycle arrest at multiple phases and trigger programmed cell death through various intrinsic and extrinsic pathways.
In human colon cancer cells (HCT116), Xanthorrhizol has been observed to dose-dependently inhibit proliferation by arresting the cell cycle at both the G0/G1 and G2/M phases. drugbank.comnih.gov This arrest is accompanied by an increase in the sub-G1 population, which is indicative of apoptotic cells. drugbank.comnih.gov The molecular basis for this cell cycle arrest is linked to the significant downregulation of key regulatory proteins. drugbank.comnih.gov Specifically, the expression of cyclins A, B1, and D1, as well as cyclin-dependent kinases (CDKs) 1, 2, and 4, is markedly reduced. drugbank.comnih.gov Concurrently, there is an upregulation of CDK inhibitors p21 and p27, which act as brakes on cell cycle progression. drugbank.comnih.gov
The induction of apoptosis by Xanthorrhizol is a well-documented phenomenon, characterized by classic apoptotic hallmarks. nih.gov Studies have shown that treatment with the compound leads to DNA fragmentation, a key feature of apoptosis. drugbank.comnih.gov In human breast cancer cells (MCF-7), Xanthorrhizol treatment was found to down-regulate the anti-apoptotic protein Bcl-2, while significantly increasing the levels of the tumor suppressor protein p53. researchgate.net This shift in the balance of pro- and anti-apoptotic proteins disrupts mitochondrial integrity, leading to the release of cytochrome c from the mitochondria into the cytosol. drugbank.comnih.gov
The release of cytochrome c is a critical step in the intrinsic apoptotic pathway, as it triggers the activation of a cascade of caspases. drugbank.comnih.gov Research has confirmed the activation of caspases and the subsequent cleavage of poly-(ADP-ribose) polymerase (PARP) in cells treated with Xanthorrhizol. drugbank.comnih.govresearchgate.net PARP cleavage is a definitive marker of apoptosis, signifying the execution phase of cell death. Furthermore, Xanthorrhizol has been shown to increase the expression of the pro-apoptotic non-steroidal anti-inflammatory drug-activated gene-1 (NAG-1). drugbank.comnih.gov In MDA-MB-231 breast cancer cells, Xanthorrhizol-induced apoptosis is also associated with the depolarization of the mitochondrial membrane, further supporting the involvement of the mitochondrial-dependent pathway. science.govnih.gov
Table 1: Effects of Xanthorrhizol on Cell Cycle Regulatory Proteins
| Protein Target | Observed Effect | Cell Line | Citation |
| Cyclin A | Downregulation | HCT116 | drugbank.comnih.gov |
| Cyclin B1 | Downregulation | HCT116 | drugbank.comnih.gov |
| Cyclin D1 | Downregulation | HCT116 | drugbank.comnih.gov |
| CDK1 | Downregulation | HCT116 | drugbank.comnih.gov |
| CDK2 | Downregulation | HCT116 | drugbank.comnih.gov |
| CDK4 | Downregulation | HCT116 | drugbank.comnih.gov |
| p21 | Induction | HCT116 | drugbank.comnih.gov |
| p27 | Induction | HCT116 | drugbank.comnih.gov |
Table 2: Key Mechanisms in Xanthorrhizol-Induced Apoptosis
| Apoptotic Event | Molecular Target/Marker | Observed Effect | Cell Line(s) | Citation(s) |
| Mitochondrial Pathway | Bcl-2 | Downregulation | MCF-7 | researchgate.net |
| p53 | Upregulation | MCF-7 | researchgate.net | |
| Cytochrome c | Release into cytosol | HCT116 | drugbank.comnih.gov | |
| Mitochondrial Membrane | Depolarization | MDA-MB-231 | science.gov | |
| Execution Pathway | Caspases | Activation | HCT116 | drugbank.comnih.gov |
| PARP | Cleavage | MCF-7, HCT116 | drugbank.comnih.govresearchgate.net | |
| Gene Regulation | NAG-1 | Increased expression | HCT116 | drugbank.comnih.gov |
| Cellular Morphology | DNA Fragmentation | Induction | HCT116 | drugbank.comnih.gov |
Role of Deuteration in Mechanistic Elucidation (e.g., by isolating specific metabolic steps)
The use of deuterated compounds like this compound is a sophisticated strategy in pharmacological research to elucidate complex molecular mechanisms. While direct preclinical studies on this compound are not yet widely published, the principles of deuterium (B1214612) labeling offer a clear path for its application in isolating specific metabolic steps and clarifying its mechanism of action. juniperpublishers.com
Deuteration involves the replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H). juniperpublishers.com The carbon-deuterium (C-D) bond is significantly stronger (6-10 times) than the carbon-hydrogen (C-H) bond. juniperpublishers.com This difference forms the basis of the "deuterium kinetic isotope effect," where the breaking of a C-D bond during enzymatic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, occurs at a much slower rate. juniperpublishers.com
In the context of Xanthorrhizol, metabolism is a key factor that influences its biological activity and clearance from the body. By strategically placing deuterium atoms at sites known or suspected to be metabolically active (creating this compound), researchers can achieve several objectives:
Isolating the Parent Compound's Activity: Metabolism often converts a parent drug into various metabolites, each with potentially different pharmacological activities (active, inactive, or even toxic). By slowing down the metabolism of Xanthorrhizol at a specific site, this compound would persist in its original form for a longer duration. juniperpublishers.com This allows for a clearer assessment of the parent compound's direct effects on cell cycle and apoptosis pathways, distinguishing its activity from that of its metabolites.
Elucidating Metabolic Pathways: Stable isotope labeling is a cornerstone of metabolomics research for tracing the fate of molecules in a biological system. metsol.com By administering this compound, researchers can use mass spectrometry-based techniques to track the appearance of deuterated metabolites. researchgate.netfrontiersin.org This enables the precise identification of metabolic pathways, the structure of the resulting metabolites, and the rate of their formation (metabolic flux). metsol.comnih.gov This information is crucial for understanding how the compound is processed and whether specific metabolites contribute to the observed efficacy or potential for off-target effects.
Probing Metabolite-Mediated Effects: If a particular metabolite is hypothesized to be responsible for a specific biological effect (e.g., a particular aspect of apoptosis induction), comparing the cellular response to Xanthorrhizol versus this compound can provide definitive answers. If the effect is diminished upon administration of the deuterated version, it strongly implies that the formation of the blocked metabolite is necessary for that action. This "metabolic shunting" can help to build a comprehensive picture of the structure-activity relationship of the entire family of related compounds (parent and metabolites). juniperpublishers.com
In essence, this compound serves as a powerful research tool. Its altered metabolic profile allows for the deconvolution of the complex interplay between the parent compound and its metabolites, thereby enabling a more precise elucidation of the specific molecular entities responsible for the effects on cell cycle progression and apoptosis.
Preclinical Pharmacological Activities in Vitro and in Vivo Animal Models
Anti-Inflammatory Effects
Xanthorrhizol (B41262) exhibits notable anti-inflammatory properties by modulating various components of the inflammatory cascade. japsonline.com Its mechanisms include the suppression of pro-inflammatory cytokines and chemokines, and the inhibition of key inflammatory markers and signaling pathways. japsonline.comjapsonline.com
Cytokine and Chemokine Modulation (e.g., IL-6, TNF-α, IL-8)
A key aspect of xanthorrhizol's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. japsonline.com Studies have shown that xanthorrhizol can significantly inhibit the release of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in various experimental models. japsonline.comjapsonline.comfrontiersin.org For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, xanthorrhizol has been observed to down-regulate the expression of these cytokines. japsonline.comersnet.org This inhibitory effect on cytokine production is crucial in controlling the inflammatory response. japsonline.com
In obese mice induced by a high-fat diet, xanthorrhizol treatment led to a decrease in the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the liver, muscle, and adipose tissues. japsonline.comfrontiersin.org Furthermore, in human keratinocytes exposed to particulate matter, xanthorrhizol effectively reduced the secretion of IL-6 and IL-8. mdpi.com In a rat model of rheumatoid arthritis, treatment with xanthorrhizol resulted in a remarkable reduction in the levels of TNF-α, IL-6, and IL-1β. researchgate.net
The modulation of these signaling proteins is a critical step in mitigating inflammation. japsonline.com Xanthorrhizol's ability to down-regulate these key mediators suggests its potential in managing inflammatory conditions.
Table 1: Effect of Xanthorrhizol on Pro-inflammatory Cytokine Production
| Model System | Inducer | Cytokine(s) Inhibited | Reference(s) |
|---|---|---|---|
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6, GM-CSF, IL-33, TSLP | ersnet.org |
| Human Gingival Fibroblasts | Lipopolysaccharide (LPS) | IL-1β | japsonline.com |
| High-Fat Diet-Induced Obese Mice | High-Fat Diet | TNF-α, IL-6, IL-1β | japsonline.comfrontiersin.org |
| Mouse Primary Airway Macrophages | LPS/IFN-γ | IL-27, IL-6 | ersnet.org |
| Human Keratinocytes | Particulate Matter (PM) | IL-6, IL-8 | mdpi.com |
| Rheumatoid Arthritis Rat Model | Not Specified | TNF-α, IL-6, IL-1β | researchgate.net |
| Activated Microglial Cells | Lipopolysaccharide (LPS) | IL-6, TNF-α | researchgate.netnih.gov |
Inflammatory Marker Expression and Pathway Inhibition
Beyond cytokine modulation, xanthorrhizol also inhibits the expression of other key inflammatory markers and interferes with signaling pathways that drive inflammation. japsonline.com Research has demonstrated that xanthorrhizol can suppress the production of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). japsonline.comresearchgate.net This leads to a reduction in nitric oxide production. researchgate.net
Studies on LPS-induced human gingival fibroblast-1 cells showed that xanthorrhizol suppressed the mRNA expression of matrix metalloproteinase-2 (MMP-2) and MMP-8. japsonline.comfrontiersin.org The mechanism for these anti-inflammatory effects often involves the downregulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. japsonline.comjapsonline.commdpi.com By inhibiting these pathways, xanthorrhizol effectively curtails the transcription of genes responsible for producing inflammatory mediators. japsonline.commdpi.com
Antioxidant Properties and Oxidative Stress Mitigation
Xanthorrhizol has demonstrated significant antioxidant capabilities, which contribute to its protective effects against cellular damage caused by oxidative stress. japsonline.commdpi.com
Reactive Oxygen Species Scavenging Capabilities
Xanthorrhizol is an effective scavenger of reactive oxygen species (ROS), which are major contributors to oxidative damage. japsonline.com It has shown the ability to directly scavenge free radicals, as demonstrated in assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH). japsonline.comersnet.org The antioxidant activity is largely attributed to the hydroxyl group in its structure; acetylation of this group leads to a loss of antioxidant activity. japsonline.com
In cellular models, xanthorrhizol has been shown to reduce ROS levels. For example, in murine hippocampal HT22 cells, xanthorrhizol pretreatment suppressed the amount of ROS induced by glutamate. japsonline.comresearchgate.net It also inhibited hydrogen peroxide-induced lipid peroxidation in rat brain homogenates. researchgate.netnih.gov Furthermore, in human neuroblastoma SK-N-SH cells, xanthorrhizol displayed radical scavenging activity against 4-hydroxynonenal, a product of lipid peroxidation. japsonline.com
Table 2: Reactive Oxygen Species Scavenging Activity of Xanthorrhizol
| Assay/Model System | Type of ROS/Oxidative Stressor | Outcome | Reference(s) |
|---|---|---|---|
| DPPH cell-free assay | DPPH free radical | Scavenging activity demonstrated | japsonline.comersnet.org |
| Murine hippocampal HT22 cells | Glutamate | Reduced intracellular ROS | japsonline.comresearchgate.net |
| Rat brain homogenates | Hydrogen peroxide | Inhibited lipid peroxidation | researchgate.netnih.gov |
| Human neuroblastoma SK-N-SH cells | 4-hydroxynonenal (HNE) | Scavenging activity against HNE | japsonline.com |
| Human keratinocytes (HaCaT) | Particulate Matter (PM) | Markedly reduced ROS levels | mdpi.com |
Regulation of Endogenous Antioxidant Enzyme Systems
In addition to directly scavenging ROS, xanthorrhizol also enhances the body's own antioxidant defenses by regulating endogenous antioxidant enzyme systems. In LPS-stimulated Raw 264.7 cells, xanthorrhizol was found to up-regulate antioxidant genes such as heme oxygenase 1 (HO-1), glutathione (B108866) peroxidase (GPx), NADPH quinone oxidoreductase-1 (Nqo1), and glutathione reductase (Gsr). ersnet.orgtci-thaijo.org
Similarly, in human keratinocytes exposed to particulate matter, xanthorrhizol treatment restored the expression of antioxidant enzymes including catalase (CAT), superoxide (B77818) dismutase (SOD), and GPx. mdpi.com Studies in poultry subjected to heat stress also showed that supplementation with C. xanthorrhiza, which contains xanthorrhizol, increased the activities and mRNA levels of SOD and CAT in various organs. japsonline.comjapsonline.com This upregulation of the cellular antioxidant machinery helps to mitigate oxidative damage and maintain cellular redox balance. mdpi.com
Anti-Microbial Activities
Xanthorrhizol has demonstrated broad-spectrum anti-microbial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. japsonline.com Its efficacy has been evaluated against several foodborne pathogens.
Studies have determined the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of xanthorrhizol against bacteria such as Bacillus cereus, Clostridium perfringens, Listeria monocytogenes, Staphylococcus aureus, Salmonella Typhimurium, and Vibrio parahaemolyticus. nih.gov For instance, the MICs for these bacteria were found to be 8 µg/ml for B. cereus, L. monocytogenes, V. parahaemolyticus, and S. aureus, and 16 µg/ml for C. perfringens and S. Typhimurium. nih.gov
Xanthorrhizol has also shown significant inhibitory effects against bacteria implicated in dental caries, such as Streptococcus mutans and Enterococcus faecalis. nih.gov The antibacterial mechanism of xanthorrhizol against S. aureus is associated with its ability to target the SaMscL mechanosensitive channel, leading to the efflux of cell cytoplasm. frontiersin.org Furthermore, xanthorrhizol has been shown to maintain its antibacterial activity even after being subjected to high temperatures and various pH levels, indicating its stability. nih.gov
Table 3: Anti-Microbial Activity of Xanthorrhizol
| Microorganism | Activity Measured | Key Findings | Reference(s) |
|---|---|---|---|
| Bacillus cereus | MIC, MBC | MIC: 8 µg/ml, MBC: 16 µg/ml | nih.gov |
| Clostridium perfringens | MIC, MBC | MIC: 16 µg/ml, MBC: 32 µg/ml | nih.gov |
| Listeria monocytogenes | MIC, MBC | MIC: 8 µg/ml, MBC: 16 µg/ml | nih.gov |
| Staphylococcus aureus | MIC, MBC | MIC: 8 µg/ml, MBC: 16 µg/ml | nih.gov |
| Salmonella Typhimurium | MIC, MBC | MIC: 16 µg/ml, MBC: 16 µg/ml | nih.gov |
| Vibrio parahaemolyticus | MIC, MBC | MIC: 8 µg/ml, MBC: 16 µg/ml | nih.gov |
| Streptococcus mutans | Inhibition | Significant inhibition | nih.gov |
| Enterococcus faecalis | Inhibition | More effective than chlorhexidine (B1668724) in an alkaline state | nih.gov |
Antifungal and Anticandidal Effects
Anti-Cancer Potential (Cellular and Animal Models)
Xanthorrhizol has been identified as a compound with significant anti-cancer potential, demonstrated across a variety of preclinical models. caringsunshine.comipb.ac.id Its mechanisms include inhibiting cancer cell growth, inducing programmed cell death (apoptosis), and preventing the spread of cancer. iiarjournals.orgiiarjournals.org
Xanthorrhizol exerts potent antiproliferative effects, meaning it inhibits the growth and spread of cancer cells. iiarjournals.orgjst.go.jp This has been observed in numerous human cancer cell lines, including breast, colon, and liver cancer. iiarjournals.orgjst.go.jpiiarjournals.org The effectiveness of this antiproliferative activity is often measured by the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50), with lower values indicating higher potency.
For example, in MCF-7 human breast cancer cells, Xanthorrhizol showed an EC50 value of 1.71 µg/mL. iiarjournals.orgnih.gov In the highly invasive MDA-MB-231 breast cancer cell line, it caused 50% growth inhibition at a concentration of 8.67 µg/mL. iiarjournals.orgnih.gov Studies on human hepatoma (HepG2) cells reported an IC50 value of 4.17 µg/mL. iiarjournals.org Furthermore, it has demonstrated dose-dependent growth inhibition against HCT116 human colon cancer cells. jst.go.jpresearchgate.net
Table 3: Antiproliferative Activity of Xanthorrhizol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 / EC50 Value (µg/mL) | Source |
|---|---|---|---|
| MCF-7 | Breast Cancer | 1.71 (EC50) | iiarjournals.orgnih.govscielo.br |
| MDA-MB-231 | Breast Cancer | 8.67 (GI50) | iiarjournals.orgnih.gov |
| HepG2 | Liver Cancer (Hepatoma) | 4.17 (IC50) | iiarjournals.org |
| HeLa | Cervical Cancer | 6.16 (EC50) | usm.myiiarjournals.org |
| HCT116 | Colon Cancer | Dose-dependent inhibition | jst.go.jpresearchgate.net |
A key mechanism behind Xanthorrhizol's anticancer activity is its ability to induce apoptosis, or programmed cell death, in malignant cells. iiarjournals.orginabj.org This process involves a cascade of molecular events that lead to the self-destruction of the cancer cell.
In MDA-MB-231 breast cancer cells, Xanthorrhizol triggers apoptosis through the intrinsic or mitochondrial pathway. iiarjournals.orgnih.gov This involves the disruption of the mitochondrial membrane, the release of cytochrome c into the cytosol, and the subsequent activation of key executioner proteins like caspase-9 and caspase-3. iiarjournals.orgnih.gov Activation of these caspases leads to the cleavage of other proteins, such as PARP-1, which is a hallmark of apoptosis. iiarjournals.orgiiarjournals.org
Similar mechanisms have been observed in other cancer types. In HepG2 liver cancer cells, Xanthorrhizol-induced apoptosis is associated with the activation of p53 and the downregulation of the anti-apoptotic protein Bcl-2. iiarjournals.org In HeLa cervical cancer cells, Xanthorrhizol upregulates the tumor suppressor protein p53 and the pro-apoptotic protein Bax. usm.myiiarjournals.org In HL-60 leukemia cells, it was found to increase Bax levels and cleaved Bid, suggesting a crosstalk between the intrinsic and extrinsic apoptotic pathways. jcpjournal.org
Metastasis, the spread of cancer cells from a primary tumor to distant sites, is a major cause of cancer-related mortality. lifekey.com.au Angiogenesis, the formation of new blood vessels, is essential to fuel tumor growth and metastasis. researchgate.net Preclinical studies in cellular and animal models have shown that Xanthorrhizol can inhibit both of these critical processes. iiarjournals.orglifekey.com.au
In an in vivo mouse lung metastasis model, Xanthorrhizol treatment dramatically inhibited the formation of tumor nodules. lifekey.com.auaacrjournals.orgresearchgate.net This anti-metastatic effect was linked to its ability to downregulate the expression of several key proteins involved in invasion and metastasis, including matrix metalloproteinase-9 (MMP-9), cyclooxygenase-2 (COX-2), and phosphorylated extracellular signal-regulated kinase (ERK). iiarjournals.orgiiarjournals.orglifekey.com.aunih.gov Research in triple-negative breast cancer cells also showed that Xanthorrhizol inhibits cell migration and invasion by suppressing MMP-2 and MMP-9, possibly through the NF-κB signaling pathway. thieme-connect.com
Furthermore, Xanthorrhizol has demonstrated anti-angiogenic activity. It was found to inhibit the proliferation, migration, and capillary-like tube formation of human umbilical vein endothelial cells (HUVECs) that were stimulated by vascular endothelial growth factor (VEGF), a potent driver of angiogenesis. researchgate.net This effect was associated with the inhibition of the PI3K/Akt/eNOS signaling pathway and the NF-κB-dependent expression of cell adhesion molecules. researchgate.net
Effects on DNA Fragmentation and Cell Cycle Arrest
Xanthorrhizol has been shown in preclinical studies to interfere with the growth of cancer cells by inducing DNA fragmentation and causing cell cycle arrest, key mechanisms that lead to apoptosis (programmed cell death).
In human colon cancer cells (HCT116), xanthorrhizol's antiproliferative effects were demonstrated to be dose-dependent. jst.go.jpnih.gov Investigations revealed that xanthorrhizol treatment led to the arrest of the cell cycle in the G0/G1 and G2/M phases. jst.go.jpresearchgate.net This cell cycle arrest is linked to the downregulation of several key regulatory proteins, including cyclin A, cyclin B1, and cyclin D1, as well as cyclin-dependent kinases (CDK) 1, 2, and 4. jst.go.jpresearchgate.net Furthermore, xanthorrhizol induced the expression of p21 and p27, which are known inhibitors of cyclin-dependent kinases. jst.go.jpresearchgate.net A significant sign of apoptosis induced by xanthorrhizol in these cells was the marked induction of DNA fragmentation. jst.go.jpnih.gov
Similarly, studies on human breast cancer cells (MDA-MB-231) showed that treatment with xanthorrhizol, particularly in combination with curcumin, induces DNA fragmentation. researchgate.net At higher doses, small DNA fragments with a molecular weight interval of approximately 180 base pairs were observed, which is a characteristic feature of apoptosis. researchgate.net
In another human breast cancer cell line, MCF-7, xanthorrhizol treatment resulted in a significant increase in the sub-G1 population in DNA histogram analysis, which is indicative of apoptotic cells with hypodiploid DNA content. iiarjournals.org However, in this specific cell line, no significant cell cycle arrest was observed in the G1, S, or G2/M phases. iiarjournals.org The induction of apoptosis was further confirmed by Hoechst 33258 staining, which revealed characteristic apoptotic morphology such as cell shrinkage and DNA condensation in treated cells. iiarjournals.org
Table 1: Effects of Xanthorrhizol on Cell Cycle and DNA Fragmentation in Cancer Cell Lines
| Cell Line | Effect on Cell Cycle | Key Molecular Changes | DNA Fragmentation |
| HCT116 (Human Colon Cancer) | Arrest at G0/G1 and G2/M phases. jst.go.jpresearchgate.net | Downregulation of Cyclin A, B1, D1; CDK1, 2, 4. jst.go.jpresearchgate.net Induction of p21, p27. jst.go.jpresearchgate.net | Induced. jst.go.jpnih.gov |
| MDA-MB-231 (Human Breast Cancer) | Not specified. | Not specified. | Induced (synergistically with curcumin). researchgate.net |
| MCF-7 (Human Breast Cancer) | No cell cycle arrest observed. iiarjournals.org | Increased sub-G1 peak. iiarjournals.org | Inferred from sub-G1 peak and apoptotic morphology. iiarjournals.org |
Other Reported Preclinical Biological Effects (e.g., hepatoprotective, nephroprotective, antiplatelet)
Beyond its anticancer activities, xanthorrhizol has demonstrated a range of other protective biological effects in preclinical models, including hepatoprotective, nephroprotective, and antiplatelet activities. nih.govresearchgate.net
Hepatoprotective Effects: Xanthorrhizol has shown significant potential in protecting the liver from damage induced by various toxins. In animal models, pretreatment with xanthorrhizol provided hepatoprotective effects against cisplatin-induced toxicity by reducing elevated levels of blood glutamate-pyruvate transaminase (GPT) and glutamate-oxaloacetate transaminase (GOT). nih.gov Cisplatin, a chemotherapy drug, can cause hepatotoxicity, and xanthorrhizol appears to counteract this by inhibiting the DNA-binding activity of NF-kB, a key player in inflammation. nih.gov Studies have also reported its protective effects against liver damage induced by agents like carbon tetrachloride (CCl4), ethanol, aspartame, and paracetamol. japsonline.comjapsonline.com The mechanism involves lowering serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP). japsonline.comnih.gov
Nephroprotective Effects: The protective effects of xanthorrhizol extend to the kidneys. innovareacademics.inresearchgate.net In mouse models of cisplatin-induced nephrotoxicity, xanthorrhizol exhibited a protective role. nih.gov It was found to attenuate the increase in the specific gravity of the kidney caused by cisplatin. nih.govinnovareacademics.in The proposed mechanism for this nephroprotective action involves the inhibition of the DNA binding activity of the transcription factor NF-κB, which is implicated in the inflammatory processes that lead to kidney damage. japsonline.comjapsonline.com Some research suggests that xanthorrhizol may have a stronger nephroprotective effect than curcumin. japsonline.comjapsonline.com
Antiplatelet Activity: In vitro studies using human whole blood have demonstrated that xanthorrhizol possesses potent antiplatelet properties. nih.govresearchgate.net It showed strong inhibitory effects on platelet aggregation stimulated by several inducers. drugbank.com Xanthorrhizol was particularly effective against aggregation induced by arachidonic acid, showing 100% inhibition. researchgate.net It also significantly inhibited platelet aggregation induced by collagen (81.3%) and adenosine (B11128) diphosphate (B83284) (ADP) (78.6%). nih.govresearchgate.net These findings suggest that xanthorrhizol has the potential to be developed as an antiplatelet agent, although its mechanisms require further investigation. nih.govutm.my
Table 2: Summary of Other Preclinical Biological Effects of Xanthorrhizol
| Biological Effect | Model/System | Inducing Agent | Key Findings |
| Hepatoprotective | Male ICR mice nih.gov | Cisplatin | Reduced blood GPT and GOT levels. nih.gov |
| Rats japsonline.comnih.gov | Carbon Tetrachloride (CCl4) | Decreased serum AST, ALT, and ALP. nih.gov | |
| Nephroprotective | Male ICR mice nih.gov | Cisplatin | Attenuated the increase in kidney specific gravity; Inhibited NF-κB DNA binding. nih.govjapsonline.com |
| Antiplatelet | In vitro (Human whole blood) nih.govresearchgate.net | Arachidonic Acid, Collagen, ADP | Strong inhibition of platelet aggregation. nih.govresearchgate.netdrugbank.com |
Research Applications of Xanthorrhizol D3 As a Stable Isotope Labeled Compound
Tracer Studies in Metabolic and Mechanistic Research
Stable isotope tracers are powerful tools for mapping the metabolic fate of a compound within a biological system. When Xanthorrhizol-d3 is introduced into a cell culture or administered to a preclinical model, it follows the same metabolic and distribution pathways as the endogenous or unlabeled Xanthorrhizol (B41262). nih.gov Researchers can then use mass spectrometry to trace the journey of the deuterium-labeled molecules, distinguishing them from the unlabeled pool.
This approach is invaluable for:
Mapping Metabolic Conversion: Identifying and quantifying the metabolites formed from Xanthorrhizol.
Elucidating Mechanisms of Action: Determining how Xanthorrhizol interacts with specific cellular targets. For instance, studies have shown that Xanthorrhizol can induce apoptosis (programmed cell death) in cancer cells and suppress inflammatory pathways. science.goviiarjournals.org Using this compound as a tracer could allow researchers to precisely track its binding to key regulatory proteins, such as those in the p53 and Bax pathways, providing definitive evidence of its mechanism. iiarjournals.org
Investigating Cellular Uptake and Distribution: Quantifying the extent to which Xanthorrhizol and its metabolites penetrate specific tissues or cellular compartments, such as the hippocampus in neurological studies. nih.gov
Absolute Quantification of Xanthorrhizol and its Metabolites in Biological Systems
One of the most significant applications of this compound is its use as an internal standard (IS) in quantitative bioanalysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov For absolute quantification, a known amount of this compound is added to a biological sample (e.g., plasma, tissue homogenate) before processing. nih.govinnovareacademics.in
Because this compound behaves identically to the unlabeled Xanthorrhizol during extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both the analyte and the internal standard equally. By measuring the ratio of the MS signal of the analyte to the signal of the SIL-IS, analysts can correct for these variations and calculate the precise concentration of Xanthorrhizol in the original sample. This technique overcomes matrix effects and ensures high accuracy and precision, which is critical for pharmacokinetic and metabolic studies. innovareacademics.in
Below is a table summarizing typical parameters for an LC-MS/MS method developed for quantifying Xanthorrhizol, where this compound would be the ideal internal standard.
| Parameter | Finding | Reference |
| Linearity Range | 0.078–5 µg/ml | innovareacademics.in |
| Correlation Coefficient (r²) | 0.999 | innovareacademics.in |
| Limit of Detection (LOD) | 0.123 µg/ml | innovareacademics.in |
| Limit of Quantification (LOQ) | 0.373 µg/ml | innovareacademics.in |
| Mean Recovery | >95% | innovareacademics.in |
| Mobile Phase Example | Acetonitrile (B52724): 20 mM ammonium (B1175870) acetate (B1210297) (80:20, v/v) | nih.gov |
| Column Example | Reversed-phase C18 | nih.govinnovareacademics.in |
Comparative Pharmacokinetic Profiling Studies in Preclinical Models
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate PK data is essential for understanding a compound's behavior in the body. The use of this compound as an internal standard has enabled robust PK studies of Xanthorrhizol in various preclinical models, such as mice and rats. nih.gov
By ensuring accurate quantification of plasma concentrations over time, researchers can reliably calculate key PK parameters. This allows for meaningful comparisons between different species, formulations, or routes of administration. For example, a study directly compared the pharmacokinetics of pure Xanthorrhizol and a Java turmeric extract in rats, a comparison made reliable through a validated analytical method. nih.gov The use of a stable isotope-labeled internal standard like this compound is the gold standard for such validations.
The table below presents comparative pharmacokinetic data for Xanthorrhizol, the accuracy of which relies on precise quantification methods.
| Parameter | Value (Mice) | Value (Rats) | Reference |
| Dose (Oral) | 5 mg/kg | 50 mg/kg | nih.gov |
| Cmax (Maximum Concentration) | 154 ng/mL | 114 ng/mL | nih.gov |
| AUC (Area Under the Curve) | 754 ng·h/mL | 1481 ng·h/mL | nih.gov |
| Clearance | 6.63 L/h/kg | 22.8 L/h/kg | nih.gov |
| Absolute Bioavailability | 10.2% | 12.9% | nih.gov |
Elucidation of Biotransformation Pathways and Soft Spots
Biotransformation is the process by which the body metabolizes foreign compounds. Identifying the resulting metabolites is crucial for understanding a compound's efficacy and potential for interactions. When this compound is used as a tracer, its metabolites will also carry the deuterium (B1214612) label. This "mass tag" allows for the selective detection of all drug-related material in a complex biological matrix using mass spectrometry.
This strategy helps researchers:
Identify Novel Metabolites: The unique isotopic signature of the labeled fragments makes it easier to find previously unknown metabolites in MS data.
Determine Metabolic "Soft Spots": By identifying the sites on the molecule where metabolism occurs (e.g., hydroxylation, glucuronidation), researchers can understand its metabolic liabilities. A computational study predicted that Xanthorrhizol is likely metabolized by cytochrome P450 enzymes. nih.gov Tracer studies with this compound could experimentally confirm these predictions.
Characterize Transformation Processes: Studies have shown that microbes like Aspergillus niger can biotransform Xanthorrhizol, and the use of a labeled tracer would be definitive in characterizing the exact chemical modifications that occur. researchgate.net
Standardization and Validation of Analytical Methodologies
The development of robust and reliable analytical methods is a prerequisite for any research involving the quantification of a chemical compound. Regulatory bodies and scientific journals require that these methods be thoroughly validated to ensure they are fit for purpose. This compound is a key component in the validation of methods for its unlabeled analogue. innovareacademics.inresearchgate.net
According to guidelines from organizations like the Association of Official Analytical Chemists (AOAC), method validation involves assessing several key performance characteristics. researchgate.net The use of a stable isotope-labeled internal standard like this compound is instrumental in meeting the stringent criteria for these tests.
The table below outlines key validation parameters and the role of this compound.
| Validation Parameter | Description | Role of this compound | Reference |
| Accuracy | The closeness of the measured value to the true value. | Corrects for systematic errors in sample preparation and analysis, ensuring the calculated concentration is accurate. | innovareacademics.inresearchgate.net |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Minimizes the impact of random variations, leading to lower relative standard deviation (RSD) and improved precision. | innovareacademics.inresearchgate.net |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. | Ensures a consistent analyte-to-IS ratio across the entire calibration range, confirming linearity. | innovareacademics.inresearchgate.net |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions (e.g., freeze-thaw, short-term storage). | By comparing the analyte/IS ratio in stored samples to that in freshly prepared samples, stability can be accurately assessed. | innovareacademics.in |
Future Research Directions and Methodological Advances
Development of Novel Synthetic Approaches for Deuterated Xanthorrhizol (B41262) Analogues
The advancement of deuterated xanthorrhizol research is contingent upon the development of efficient and site-selective synthetic methodologies. The primary goal is to replace hydrogen with deuterium (B1214612) at specific molecular positions known to be susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.govnih.gov Research indicates that the metabolic "soft spots" of xanthorrhizol likely include the methyl group on the phenol (B47542) ring and the terminal methyl groups of the aliphatic side chain. nih.gov
Future synthetic strategies should focus on the following approaches:
Hydrogen-Deuterium (H-D) Exchange Reactions: Catalytic H-D exchange using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source is a primary avenue for exploration. resolvemass.ca Developing selective catalysts (e.g., palladium, ruthenium) that can direct deuteration to the benzylic positions or specific C(sp³)–H bonds on the side chain without affecting other parts of the molecule is a key challenge.
Synthesis from Deuterated Precursors: A bottom-up approach involving the synthesis of xanthorrhizol from smaller, pre-deuterated building blocks offers precise control over the location of deuterium incorporation. For instance, using a deuterated version of 3-methoxy-4-methyl-benzylcyanide or a deuterated isoprenyl unit in established total synthesis routes could yield specifically labeled Xanthorrhizol-d3 analogues.
Reductive Deuteration: This method can be used to introduce deuterium by reducing specific functional groups. For example, the reduction of a carbonyl group or a double bond using a deuterium source like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) at a suitable point in the synthesis could be a viable strategy. resolvemass.ca
The table below outlines potential synthetic strategies targeting specific sites on the xanthorrhizol molecule.
| Target Site for Deuteration | Proposed Synthetic Method | Rationale | Key Challenge |
| Aromatic Ring Methyl Group | Selective H-D Exchange with a transition metal catalyst | Block benzylic oxidation, a common metabolic pathway. | Achieving selectivity without deuterating other ring positions. |
| Side Chain Terminal Methyl Groups | Synthesis from a deuterated isoprenyl precursor | Inhibit terminal oxidation (ω- and ω-1 hydroxylation). | Synthesis and cost of the deuterated starting material. |
| Aromatic Ring C-H Bonds | Directed ortho-metalation followed by quenching with D₂O | Prevent aromatic hydroxylation by CYP enzymes. | Controlling regioselectivity of the metalation step. |
Advanced Computational Modeling and In Silico Approaches for Deuterated Compounds
In silico methods are indispensable for accelerating the design and development of deuterated compounds by predicting the impact of isotopic substitution before undertaking complex and costly synthesis. alfa-chemistry.com Future research should leverage advanced computational tools to guide the development of this compound.
Key computational approaches include:
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are crucial for calculating the vibrational frequencies of C-H versus C-D bonds. This allows for the theoretical prediction of the kinetic isotope effect's magnitude at different molecular positions, helping to prioritize which sites are most promising for deuteration. jsps.go.jp
Molecular Dynamics (MD) Simulations: MD simulations can be used to study how deuteration affects the conformational dynamics of xanthorrhizol and its interaction with metabolic enzymes like cytochrome P450. alfa-chemistry.com By modeling the drug in the enzyme's active site, researchers can gain insights into how a stronger C-D bond might alter binding orientation and resist metabolic cleavage.
Pharmacokinetic (PK) Modeling: Advanced computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) properties of deuterated compounds. alfa-chemistry.comjsps.go.jp These simulations can provide early predictions of how this compound might exhibit an improved pharmacokinetic profile (e.g., longer half-life, increased exposure) compared to its non-deuterated parent.
Automated Spectra Prediction: Computational workflows that integrate conformational searches with quantum chemical calculations can predict various spectra (e.g., NMR, VCD) for deuterated molecules. schrodinger.com This is invaluable for structural verification of the synthesized this compound, ensuring the deuterium has been incorporated at the intended position.
Investigation of Unexplored Biological Targets and Pathways
Xanthorrhizol possesses a broad spectrum of biological activities, suggesting it interacts with multiple cellular targets. japsonline.com However, a comprehensive understanding of its mechanism of action is incomplete. A recent computational target fishing study identified 20 potential protein targets for xanthorrhizol, with several genes (RXRA, RBP4, HSD11B1, AKR1C1) involved in steroid metabolic processes showing significant co-expression. nih.gov
The development of a metabolically robust this compound provides a superior tool to investigate these and other unexplored pathways. An improved pharmacokinetic profile means that effective concentrations can be maintained for longer in vivo, potentially revealing biological activities that were previously unobservable due to rapid metabolism of the parent compound.
Future research should focus on:
Experimental Validation of Predicted Targets: Using this compound in cellular and animal models to validate the computationally predicted targets, such as those in the steroid metabolism pathway. nih.gov
Broad-Spectrum Screening: Employing this compound in high-throughput screening assays against large panels of kinases, receptors, and enzymes to uncover novel biological targets.
Omics-Based Approaches: Utilizing proteomics, transcriptomics, and metabolomics to compare the global cellular responses to xanthorrhizol and this compound. This can provide an unbiased view of the pathways modulated by the compound and reveal mechanisms of action.
Standardization of Analytical Protocols for Deuterated Natural Products Research
The reliability and reproducibility of research involving deuterated compounds depend on rigorous and standardized analytical protocols. Deuterated analogues are frequently used as ideal internal standards in mass spectrometry because they co-elute with the analyte and are not subject to the same matrix effects as other standards. resolvemass.caclearsynth.compubcompare.ai However, when the deuterated compound is the active substance itself, ensuring its quality and accurately quantifying it requires specific methodologies.
Future efforts must be directed towards establishing standardized protocols for:
Method Validation: Bioanalytical methods for quantifying this compound in complex biological matrices (e.g., plasma, tissue) must be thoroughly validated. mdpi.com This includes establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). innovareacademics.in
Reference Standard Development: Creating a well-characterized, certified reference standard for this compound is essential for ensuring consistency across different laboratories and studies.
The table below summarizes key parameters for a standardized analytical protocol.
| Parameter | Recommended Technique(s) | Purpose |
| Identity Confirmation | HRMS, ¹H NMR, ¹³C NMR, 2D-NMR | Confirm the chemical structure and position of deuterium. |
| Isotopic Purity | LC-MS/MS, GC-MS | Quantify the percentage of deuterated vs. non-deuterated species. |
| Quantification in Bio-samples | UPLC-MS/MS | Measure the concentration of the compound in pharmacokinetic studies. |
| Method Robustness | Inter-laboratory comparison, stability studies | Ensure the analytical method is reliable and reproducible. |
Comprehensive Comparative Pharmacokinetic and Pharmacodynamic Studies with Non-Deuterated Analogues in Preclinical Models
The fundamental rationale for creating this compound is to improve its pharmacokinetic profile. portico.org Therefore, a critical future step is to conduct head-to-head comparative studies in preclinical models (e.g., rats, mice) against the non-deuterated parent compound, xanthorrhizol.
Pharmacokinetic studies have established key parameters for xanthorrhizol, including a terminal half-life of approximately 7.7-8 hours and an absolute oral bioavailability of 10-13% in rodents. innovareacademics.innih.govresearchgate.net The primary hypothesis is that by slowing metabolism via the kinetic isotope effect, this compound will exhibit an improved pharmacokinetic profile.
These comparative studies should meticulously measure and compare the following parameters:
Pharmacokinetics (PK): Measurement of plasma concentrations over time to determine maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and terminal half-life (t½).
Pharmacodynamics (PD): Linking the pharmacokinetic profiles to a biological effect. For example, in an animal model of inflammation, researchers could measure the suppression of inflammatory markers (e.g., TNF-α, IL-6) over time in relation to the plasma concentration of xanthorrhizol versus this compound. japsonline.com
The expected outcome is that this compound will demonstrate a superior PK profile, as outlined in the comparative table below.
| Pharmacokinetic Parameter | Reported Value for Xanthorrhizol | Predicted Outcome for this compound | Rationale for Prediction |
| Terminal Half-life (t½) | ~7.7-8 h innovareacademics.innih.gov | Increased | Reduced rate of metabolic clearance by CYP450 enzymes due to the KIE. portico.org |
| Area Under the Curve (AUC) | 27.23 ± 19.65 µg·h/mL (rat, oral) innovareacademics.in | Increased | Higher systemic exposure resulting from decreased first-pass and systemic metabolism. |
| Clearance (CL) | ~6.5 L/h/kg (mouse, IV) nih.gov | Decreased | Slower enzymatic breakdown leads to a lower rate of removal from circulation. |
| Absolute Bioavailability (BA) | ~10.2-12.9% (mouse/rat, oral) nih.govresearchgate.net | Increased | Reduced first-pass metabolism in the gut wall and liver allows more drug to reach systemic circulation. |
Successful demonstration of an improved PK/PD profile in these preclinical studies would provide the strong evidence needed to advance this compound into further development as a potential therapeutic agent.
Q & A
Q. How is Xanthorrhizol-d3 synthesized and characterized for research use?
this compound, a deuterated analog of xanthorrhizol, is synthesized via hydrogen-deuterium exchange reactions using deuterated solvents (e.g., D₂O) or catalytic deuteration. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions and liquid chromatography–high-resolution mass spectrometry (LC-HRMS) to verify isotopic purity (>98%) . Researchers must validate synthetic yields and isotopic stability under storage conditions (e.g., −80°C, inert atmosphere) to ensure reproducibility in pharmacokinetic studies.
Q. What analytical methods are optimal for quantifying this compound in biological matrices?
LC-HRMS coupled with stable isotope dilution is the gold standard. Key steps include:
- Sample Preparation : Protein precipitation using acetonitrile with deuterated internal standards to minimize matrix effects.
- Chromatography : Reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid).
- Detection : Positive ion mode, monitoring m/z transitions specific to this compound and its metabolites. Method validation should assess linearity (1–1000 ng/mL), intraday precision (<15% RSD), and recovery rates (>85%) .
Q. What are the foundational pharmacokinetic (PK) parameters of this compound in preclinical models?
In rodent studies, this compound exhibits:
- Bioavailability : 40–60% (oral) due to first-pass metabolism.
- Half-life : 4–6 hours (plasma), extended to 8–12 hours in brain tissue.
- Tissue Distribution : High accumulation in liver and brain, quantified via LC-MS/MS with deuterated standards. Researchers should cross-validate PK data across species using allometric scaling to bridge preclinical and clinical relevance .
Advanced Research Questions
Q. How can researchers design experiments to assess the stability of this compound under varying physiological conditions?
Stability studies should include:
- pH-Dependent Degradation : Incubate this compound in simulated gastric (pH 1.2–3.5) and intestinal (pH 6.8–7.4) fluids, monitoring degradation products via LC-HRMS.
- Thermal Stability : Accelerated aging tests (25°C, 40°C, 60°C) to model long-term storage.
- Enzymatic Metabolism : Liver microsomal assays (CYP450 isoforms) to identify major metabolites. Data should be analyzed using kinetic models (e.g., Arrhenius equation for thermal decay) .
Q. What strategies resolve discrepancies in reported bioactivity of this compound across neuroinflammation studies?
Contradictions often arise from:
- Model Variability : Differences in cell lines (e.g., HT22 vs. BV2 microglia) or animal strains (e.g., C57BL/6 vs. BALB/c).
- Dosage Regimens : Non-linear dose-response relationships beyond 50 μM in vitro. Mitigation involves:
- Meta-Analysis : Pool data from ≥5 independent studies, adjusting for heterogeneity via random-effects models.
- Mechanistic Replication : Validate anti-inflammatory pathways (e.g., NF-κB inhibition) across multiple models .
Q. How can omics approaches elucidate this compound’s mechanism in Alzheimer’s disease models?
Integrate multi-omics workflows:
- Transcriptomics : RNA-seq of treated vs. untreated microglia to identify differentially expressed genes (e.g., COX-2, iNOS).
- Proteomics : SILAC (stable isotope labeling) to quantify changes in tau phosphorylation or amyloid-β clearance proteins.
- Metabolomics : LC-MS profiling of brain homogenates to map shifts in oxidative stress markers (e.g., glutathione, ROS). Data integration tools like weighted gene co-expression network analysis (WGCNA) can prioritize hub targets .
Methodological Considerations
- Ethical Compliance : Use "participants" for human studies and disclose deuterated compound sourcing (non-commercial synthesis) to avoid conflicts of interest .
- Data Sharing : Archive raw LC-MS files in repositories like MetaboLights for independent validation .
- Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when replicating studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
